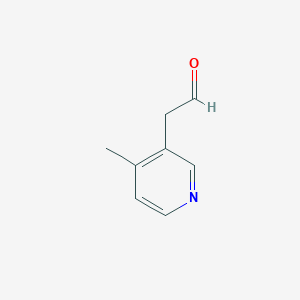
2-(4-Methylpyridin-3-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpyridin-3-yl)acetaldehyde is an organic compound with a pyridine ring substituted with a methyl group at the 4-position and an acetaldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with acetaldehyde in the presence of an oxide catalyst . This method is efficient and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving continuous flow setups to ensure consistent production .
化学反応の分析
Types of Reactions
2-(4-Methylpyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2-(4-Methylpyridin-3-yl)acetic acid.
Reduction: 2-(4-Methylpyridin-3-yl)ethanol.
Substitution: 2-(4-Bromomethylpyridin-3-yl)acetaldehyde.
科学的研究の応用
2-(4-Methylpyridin-3-yl)acetaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-(4-Methylpyridin-3-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyridine ring can interact with biological receptors, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-(4-Methylpyridin-2-yl)acetaldehyde: Similar structure but with the acetaldehyde group at the 2-position of the pyridine ring.
4-Methylpyridine: Lacks the acetaldehyde group, used as a building block in organic synthesis.
2-Methylpyridine: Similar structure but with a methyl group at the 2-position instead of the 4-position.
Uniqueness
2-(4-Methylpyridin-3-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
特性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC名 |
2-(4-methylpyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO/c1-7-2-4-9-6-8(7)3-5-10/h2,4-6H,3H2,1H3 |
InChIキー |
HRGIXSVKBYVOFH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




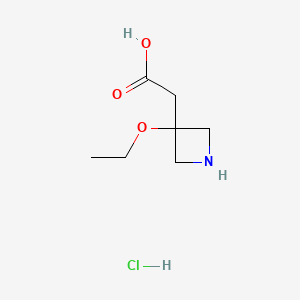
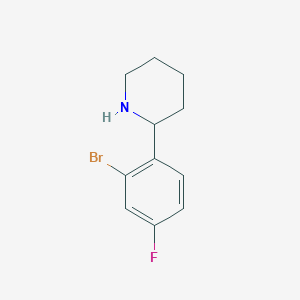
![3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylicacid](/img/structure/B13555786.png)
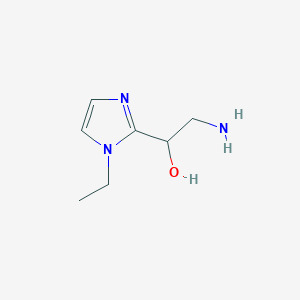
![tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B13555800.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13555807.png)
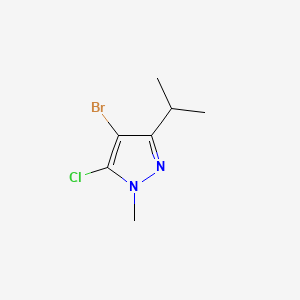
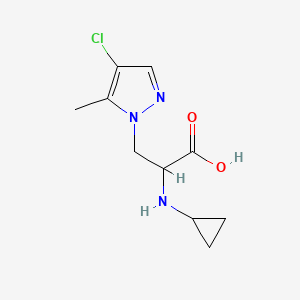

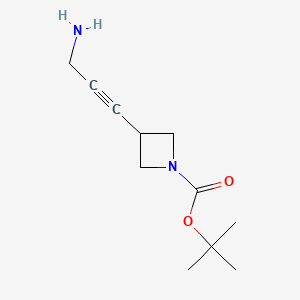
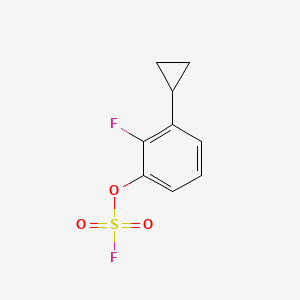
![(2S,4R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13555834.png)
